![molecular formula C21H18BrN5O4 B2410577 2-(7-(4-溴苯基)-3,8-二氧代-7,8-二氢-[1,2,4]三唑并[4,3-a]吡嗪-2(3H)-基)-N-(4-乙氧基苯基)乙酰胺 CAS No. 941949-73-1](/img/structure/B2410577.png)

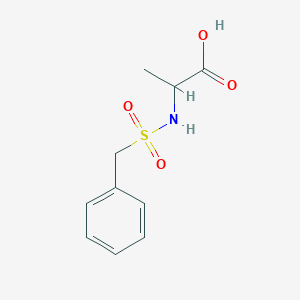

2-(7-(4-溴苯基)-3,8-二氧代-7,8-二氢-[1,2,4]三唑并[4,3-a]吡嗪-2(3H)-基)-N-(4-乙氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 1,2,4-triazolo[4,3-a]pyrazine, which is a class of compounds known for their potential antiviral and antimicrobial activities . The presence of the 1,2,4-triazole ring, a heterocyclic compound containing three nitrogen atoms, is a significant feature of this compound .

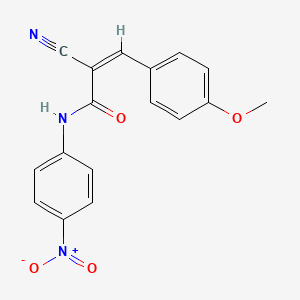

Molecular Structure Analysis

The compound’s structure includes a 1,2,4-triazolo[4,3-a]pyrazine core, substituted with phenyl groups at positions 7 and 2. The phenyl group at position 7 is further substituted with a bromine atom, while the phenyl group at position 2 is substituted with an acetamide group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been reported to undergo various reactions. For instance, 1,2,4-triazolo[4,3-a]quinoxaline derivatives can react with different amines and triazole-2-thiol .Physical and Chemical Properties Analysis

The compound is likely to be a solid at room temperature . Its melting point, infrared (IR) spectrum, and nuclear magnetic resonance (NMR) spectrum are not explicitly provided in the literature.科学研究应用

抗肿瘤活性

该化合物已被研究作为潜在的抗肿瘤剂。具体而言,它抑制 c-Met 激酶,这是一种参与细胞生长和转移的蛋白质。在一项研究中,化合物 22i 对 A549、MCF-7 和 HeLa 癌细胞系表现出优异的抗肿瘤活性,其 IC50 值分别为 0.83 μM、0.15 μM 和 2.85 μM。 此外,它在纳摩尔水平上表现出优异的 c-Met 激酶抑制能力 (IC50 = 48 nM) .

药物化学

该化合物是药物化学中一种有价值的构建块。 已开发出基于 [1,2,4]三唑并[4,3-a]吡嗪平台合成衍生物的方法,可以从易得的试剂快速获得目标化合物 .

DNA 插入活性

在另一种情况下,[1,2,4]三唑并[4,3-a]吡嗪衍生物因其作为潜在抗癌剂的 DNA 插入活性而受到研究。 这些化合物可能与 DNA 相互作用,影响细胞活力和增殖 .

生化研究

最后,该化合物与生物大分子(如蛋白质和核酸)的相互作用正在研究中。这些研究提供了对其作用机制和癌症研究以外的潜在应用的见解。

总之,2-(7-(4-溴苯基)-3,8-二氧代-7,8-二氢-[1,2,4]三唑并[4,3-a]吡嗪-2(3H)-基)-N-(4-乙氧基苯基)乙酰胺在从癌症治疗到药物设计和生化研究的各个科学领域都具有前景。研究人员继续探索其多方面的特性,旨在释放其在各种应用中的全部潜力。 🌟 .

未来方向

作用机制

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing. Its dysregulation is associated with the development and progression of various types of cancers .

Mode of Action

The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met, leading to a decrease in cell proliferation and survival, particularly in cancer cells where c-Met is overexpressed or mutated .

Biochemical Pathways

The inhibition of c-Met kinase affects several downstream signaling pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell growth, survival, and differentiation. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level . The results suggest that the compound could be a potential therapeutic agent for cancers associated with c-Met dysregulation .

属性

IUPAC Name |

2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN5O4/c1-2-31-17-9-5-15(6-10-17)23-18(28)13-27-21(30)26-12-11-25(20(29)19(26)24-27)16-7-3-14(22)4-8-16/h3-12H,2,13H2,1H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEBWOKULSSXLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2410494.png)

![6-ethyl-3-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2410498.png)

![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)

![2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2410501.png)

![(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B2410505.png)

![N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2410506.png)

![3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2410507.png)

![(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2410510.png)

![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2410513.png)